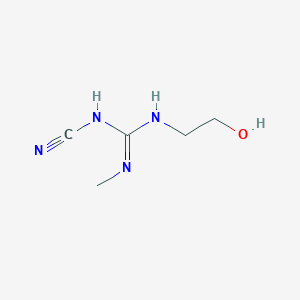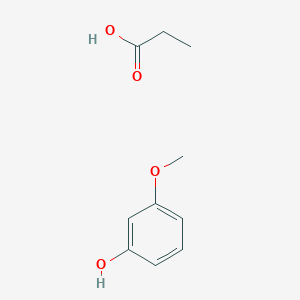
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Piperidinoethyl Group: The benzamide is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Addition of the Butoxy Group: Finally, the compound is treated with butyl bromide in the presence of a base to introduce the butoxy group at the para position.
Industrial Production Methods
Industrial production of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinoethyl group, where nucleophiles replace the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted benzamides and derivatives.
科学的研究の応用
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antipsychotic agent.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Ethenzamide: An analgesic with a similar benzamide core.
Moclobemide: An antidepressant that shares structural similarities.
Metoclopramide: An antiemetic and prokinetic agent with a related chemical structure.
Uniqueness
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethyl and butoxy substituents differentiate it from other benzamides, potentially leading to novel applications and therapeutic benefits.
特性
CAS番号 |
72004-15-0 |
|---|---|
分子式 |
C18H28N2OS |
分子量 |
320.5 g/mol |
IUPAC名 |
4-butoxy-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-2-3-15-21-17-9-7-16(8-10-17)18(22)19-11-14-20-12-5-4-6-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22) |
InChIキー |
YZSNKHPMRPIHNQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)






